molecular formula C10H9N3O2 B3354843 1-methyl-5-(4-nitrophenyl)-1H-imidazole CAS No. 61278-68-0

1-methyl-5-(4-nitrophenyl)-1H-imidazole

Cat. No. B3354843
CAS RN: 61278-68-0
M. Wt: 203.2 g/mol
InChI Key: JRNXOIZEQNGUFD-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, other names it might be known by, its molecular formula, and its structure.



Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This involves detailing the chemical reactions the compound undergoes, including its reactivity and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Enzyme Inhibition and Metabolism

1-Methyl-5-(4-nitrophenyl)-1H-imidazole and its derivatives show a strong inhibitory effect on aldehyde dehydrogenase, an enzyme involved in the metabolism of alcohol. This effect is noteworthy in compounds like nitrefazole, which is a 4-nitroimidazole derivative and has been synthesized along with its isomeric 5-nitro analogue. Detailed studies, including 1H- and 13C-NMR, have been conducted on these compounds to understand their structural and functional characteristics in relation to enzyme inhibition (Klink, Pachler, & Gottschlich, 1985).

Antibacterial Activity

The antibacterial properties of 1-methyl-5-(4-nitrophenyl)-1H-imidazole derivatives have been extensively researched. A series of these derivatives were synthesized and evaluated for their in-vitro antibacterial activity against various microorganisms, including Staphylococcus aureus and E. coli. Among the tested compounds, certain derivatives exhibited potent antibacterial activity, particularly against Gram-positive bacteria (Letafat et al., 2008).

Histamine Antagonism

Another significant application is in the development of H3-receptor histamine antagonists. Compounds such as 4-[3-(4-cyanophenoxy)propyl]-1H-imidazole have shown promising results as potential candidates for drug development, demonstrating effective histamine antagonism both in vitro and in vivo (Ganellin et al., 1996).

Antimicrobial Activities

Various 1-methyl-5-(4-nitrophenyl)-1H-imidazole derivatives have been found to possess antimicrobial activities. Some of these derivatives have shown significant antibacterial and antitrichomonal activity, demonstrating their potential in addressing specific microbial infections (Cavalleri, Volpe, & Arioli, 1977).

Chemical Kinetics and Reactions

The chemical kinetics of reactions involving 1-methyl-5-(4-nitrophenyl)-1H-imidazole have also been a subject of study. For instance, the kinetics of ester imidazolysis in benzene, involving derivatives of imidazole, have been investigated to understand the reaction mechanisms and rate-limiting steps (Rivetti & Tonellato, 1977).

Photorearrangement and Hydrolysis

The photochemical behavior of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions has been explored, particularly focusing on the photorearrangement and subsequent hydrolysis of these compounds. Such studies provide insights into the stability and reactivity of these molecules under different environmental conditions (Pfoertner & Daly, 1987).

Structural Analysis and Comparisons

Detailed structural analyses of methylated and unmethylated nitrophenyl lophines, which are related to 1-methyl-5-(4-nitrophenyl)-1H-imidazole, have been conducted. These studies help in understanding the molecular conformations and interactions influenced by the presence of methyl groups and the position of nitro groups on the imidazole ring (Yanover & Kaftory, 2009).

Safety And Hazards

This involves detailing the compound’s safety profile, including its toxicity, any hazards associated with its use or handling, and appropriate safety precautions.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, or areas that require further investigation.


Please note that the availability of this information can vary depending on the compound and the extent of research that has been conducted on it. For a specific compound like “1-methyl-5-(4-nitrophenyl)-1H-imidazole”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often provide access to these resources. Alternatively, websites like Google Scholar or PubMed can be good places to start for freely available articles.


properties

IUPAC Name

1-methyl-5-(4-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-12-7-11-6-10(12)8-2-4-9(5-3-8)13(14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNXOIZEQNGUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00494122
Record name 1-Methyl-5-(4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-(4-nitrophenyl)-1H-imidazole

CAS RN

61278-68-0
Record name 1-Methyl-5-(4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Maji, O Singh, S Singh, A Mohanty… - European Journal of …, 2020 - Wiley Online Library
A series of new unsymmetrical (XYC –1 type) palladacycles (C1–C4) were designed and synthesized with simple anchoring ligands L 1–4 H (L 1 H = 2‐((2‐(4‐methoxybenzylidene)‐1‐…
F Bellina, M Lessi, C Manzini - European Journal of Organic …, 2013 - Wiley Online Library
A mild, general, and convenient palladium‐catalyzed direct arylation of the 5‐position of azoles with aryl bromides, efficiently promoted by tetrabutylammonium acetate, is described. 1‐…
R Bhaskar, AK Sharma, AK Singh - Organometallics, 2018 - ACS Publications
The chalcogenated acetamide-functionalized 1H-benzimidazolium salt precursors [1-(CH 2 C(O)NH(CH 2 ) 2 S/SePh)-3-RC 7 H 5 N 2 ] + X ̅ (L1–L4; R = Me, CH 2 Ph; X = Br, I) to C,N …
Number of citations: 44 pubs.acs.org
E Rosadoni, F Banchini, S Bellini, M Lessi… - Molecules, 2022 - mdpi.com
The palladium-catalyzed direct arylation of azoles with (hetero)aryl halides is nowadays one of the most versatile and efficient procedures for the selective synthesis of heterobiaryls. …
Number of citations: 13 www.mdpi.com
XX He, Y Li, BB Ma, Z Ke, FS Liu - Organometallics, 2016 - ACS Publications
A series of sterically encumbered tetraarylimidazolium carbene Pd-PEPPSI complexes were conveniently prepared and fully characterized. These sterically encumbered Pd-PEPPSI …
Number of citations: 81 pubs.acs.org
LQ Hu, RL Deng, YF Li, CJ Zeng, DS Shen… - Organometallics, 2018 - ACS Publications
On the basis of the strategy of developing highly efficient protocol for Pd-catalyzed cross-coupling reactions, a series of bulky bis(imino)acenaphthene (BIAN)-supported Pd-PEPPSI …
Number of citations: 64 pubs.acs.org
WY Song, X Rao, Q Bu, N Liu - Chinese Journal of Organic …, 2020 - sioc-journal.cn
A new type of pincer palladium complexes C1~ C6 based on the strong donor strength of carbazoles skeleton were synthesized. The air-and moisture-stable complexes C1~ C6 act as …
Number of citations: 3 sioc-journal.cn
M Stucchi - 2015 - air.unimi.it
In this PhD thesis, we exploited the potentialities of four different multicomponent reactions (MCRs), namely Ugi four-component reaction (U-4CR), N-split Ugi reaction (N-split U-4CR), …
Number of citations: 3 air.unimi.it
M Baghbanzadeh, C Pilger… - The Journal of Organic …, 2011 - ACS Publications
A versatile and rapid microwave-assisted procedure for the palladium-catalyzed direct arylation of heterocycles by aryl bromides and heteroaryl bromides is described. This novel …
Number of citations: 160 pubs.acs.org
宋文越, 饶小峰, 卜庆青, 刘宁 - 有机化学, 2020 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: ningliu@shzu.edu.cn; bqq880219@163.com Received July 24, 2019; …
Number of citations: 2 sioc-journal.cn

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